methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description
Methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.18172958 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound features a cyclopentathiophene core with various functional groups that enhance its reactivity and interaction with biological targets. The molecular formula is C23H29NO4S, and it has a molecular weight of 429.55 g/mol. The presence of the tert-butylphenoxy group is significant for its biological activity, potentially influencing solubility and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Anticancer Activity
Research indicates that thiophene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has shown promise in preliminary studies for its ability to target specific cancer cell lines.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.
Research Findings
Several studies have investigated the biological activity of similar thiophene derivatives, providing insights into their mechanisms and therapeutic potential:
Study | Findings |
---|---|
Zhang et al. (2021) | Reported that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. |
Lee et al. (2020) | Found that certain thiophene compounds possess anti-inflammatory properties by inhibiting NF-kB signaling pathways. |
Kim et al. (2019) | Demonstrated the potential of thiophene derivatives in modulating apoptosis-related proteins in cancer cells. |
Case Studies
- Case Study 1 : A study conducted on a series of thiophene derivatives revealed that this compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7), indicating significant cytotoxicity.
- Case Study 2 : Another investigation highlighted the compound's ability to reduce inflammation in animal models of arthritis, suggesting a mechanism involving the inhibition of TNF-alpha production.
Properties
IUPAC Name |
methyl 2-[4-(4-tert-butylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-23(2,3)15-10-12-16(13-11-15)28-14-6-9-19(25)24-21-20(22(26)27-4)17-7-5-8-18(17)29-21/h10-13H,5-9,14H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMMTAXAHQUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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